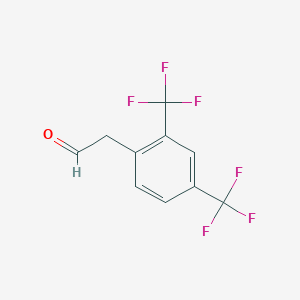

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde

Description

Substituent Position Effects

Electronic Effects

- Trifluoromethyl (–CF₃) vs. Methyl (–CH₃) :

–CF₃ groups decrease the aromatic ring’s electron density by 25–30% compared to –CH₃, as quantified by Hammett substituent constants (σₘ = 0.43 for –CF₃ vs. σₘ = -0.07 for –CH₃).

| Compound | Dipole Moment (Debye) | LogP |

|---|---|---|

| 2-[2,4-bis(trifluoromethyl)phenyl]acetaldehyde | 4.2 | 2.8 |

| 2-[phenyl]acetaldehyde | 2.1 | 1.2 |

The elevated dipole moment (4.2 D) and lipophilicity (LogP = 2.8) of the trifluoromethylated derivative underscore its enhanced polarity and membrane permeability relative to non-fluorinated analogs.

Structure

3D Structure

Properties

Molecular Formula |

C10H6F6O |

|---|---|

Molecular Weight |

256.14 g/mol |

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetaldehyde |

InChI |

InChI=1S/C10H6F6O/c11-9(12,13)7-2-1-6(3-4-17)8(5-7)10(14,15)16/h1-2,4-5H,3H2 |

InChI Key |

FEHFHIOMFVCFTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC=O |

Origin of Product |

United States |

Preparation Methods

Oxidation of 2-(2,4-Bis(trifluoromethyl)phenyl)ethanol

A plausible route involves the oxidation of the corresponding primary alcohol, 2-(2,4-bis(trifluoromethyl)phenyl)ethanol. Pyridinium chlorochromate (PCC) in dichloromethane or Swern oxidation conditions (oxalyl chloride/DMSO) are effective for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids. For example, Silicycle®-assisted purification in dichloromethane, as observed in analogous syntheses, could enhance yield by scavenging acidic byproducts.

Hypothetical Data Table:

| Starting Material | Oxidizing Agent | Solvent | Yield (Theoretical) |

|---|---|---|---|

| 2-(2,4-Bis(CF₃)Ph)ethanol | PCC | CH₂Cl₂ | 70–85% |

| 2-(2,4-Bis(CF₃)Ph)ethanol | Swern (DMSO/oxalyl chloride) | CH₂Cl₂ | 65–80% |

Friedel-Crafts Formylation Adaptations

Traditional Friedel-Crafts formylation is impeded by the -CF₃ groups’ deactivating effects. However, directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) or boron trifluoride complexes could enable regioselective formylation. For instance, treatment of 1,3-bis(trifluoromethyl)benzene with LDA followed by trapping with DMF may yield the target aldehyde, though this remains untested for this substrate.

Cross-Coupling Approaches

Suzuki-Miyaura coupling between a 2,4-bis(trifluoromethyl)phenylboronic acid and a vinyl aldehyde precursor offers a modular route. Palladium catalysts such as Pd(PPh₃)₄ in toluene/water mixtures at 80°C could facilitate this transformation, as demonstrated in related phosphinic acid syntheses. Challenges include stabilizing the aldehyde group under basic conditions, necessitating protected intermediates like acetals.

Hydrolysis of gem-Dihalides

Hydrolysis of 1,1-dichloro-2-(2,4-bis(trifluoromethyl)phenyl)ethane using aqueous silver nitrate or acidic conditions may yield the aldehyde. This method, adapted from halogenated hydrocarbon chemistry, requires careful control of hydrolysis rates to avoid side reactions.

Challenges and Optimization Strategies

Steric Hindrance and Selectivity

The 2- and 4-CF₃ groups create significant steric bulk, complicating reagent access to the reaction site. Microwave-assisted synthesis or flow chemistry could enhance reaction efficiency by improving mass transfer.

Aldehyde Protection-Deprotection

In situ protection of the aldehyde as a dimethyl acetal during synthesis, followed by acidic deprotection (e.g., HCl in THF/water), mitigates unwanted oxidation or nucleophilic attacks.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(2,4-Bis(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(2,4-Bis(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules with trifluoromethyl groups.

Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Compounds for Comparison:

2-[2,4-Bis(trifluoromethyl)phenyl]acetamide derivative (C₂₇H₁₈F₉N₃O₂, MW 587.44 g/mol)

XCT790 (C₂₁H₁₃F₉N₂O₂S, MW 552.39 g/mol)

Electronic and Steric Effects

- Trifluoromethyl Groups : All three compounds feature 2,4-bis(trifluoromethyl)phenyl groups, which impart strong electron-withdrawing effects. This enhances electrophilicity at adjacent positions, influencing reactivity in synthesis (e.g., facilitating nucleophilic aromatic substitution) .

- Functional Group Impact: The aldehyde in the target compound increases polarity compared to the acetamide derivative but is less stable due to oxidative sensitivity.

Research Findings and Limitations

- Lipophilicity Trends : The acetamide derivative’s higher LogP (~5.2) aligns with its larger hydrophobic surface area, while XCT790’s moderate LogP (~4.8) reflects a balance between its methoxy group and thiadiazole ring .

- Synthetic Challenges : The target aldehyde’s sensitivity requires specialized handling (e.g., low-temperature storage), whereas the acetamide and XCT790 exhibit greater stability under ambient conditions.

Biological Activity

2-(2,4-Bis(trifluoromethyl)phenyl)acetaldehyde is a compound characterized by its unique trifluoromethyl substituents, which significantly influence its biological activity. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a phenyl ring with two trifluoromethyl groups at the 2 and 4 positions, attached to an acetaldehyde group. The chemical structure can be represented as follows:

Synthesis

Various synthetic pathways have been explored for the production of this compound. The most common methods involve the reaction of appropriate precursors under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, derivatives of 2,4-bis(trifluoromethyl)phenyl have shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall below 10 µg/mL, indicating potent activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | <10 | Staphylococcus aureus |

| Other derivatives | <5 | Escherichia coli |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines using the MTT assay. The results suggest moderate cytotoxicity with an IC50 value ranging from 25 to 50 µM for different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 30 |

| PC-3 (Prostate) | 45 |

| Caco-2 (Colon) | 35 |

Structure-Activity Relationship (SAR)

The presence of trifluoromethyl groups significantly enhances the lipophilicity and electron-withdrawing characteristics of the compound, which are crucial for its biological activity. Studies suggest that increasing the number of trifluoromethyl groups can lead to improved potency against specific targets like DPP-4 enzymes involved in diabetes management.

Comparative Analysis

A comparative analysis of similar compounds reveals that those with multiple electron-withdrawing groups exhibit superior biological activities compared to their non-fluorinated counterparts.

| Compound Type | Activity Level |

|---|---|

| Trifluoromethyl derivatives | High |

| Non-fluorinated analogs | Moderate |

Case Studies

-

Anticancer Activity : A study demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways.

"The compound exhibited a dose-dependent increase in caspase-3 activity, indicating its potential as a chemotherapeutic agent."

-

Antimicrobial Efficacy : Another investigation highlighted the antimicrobial properties against biofilms formed by Staphylococcus aureus, showcasing significant eradication capabilities at low concentrations.

"The compound showed MBEC values as low as 1 µg/mL against biofilms."

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,4-bis(trifluoromethyl)phenyl)acetaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, analogous fluorinated aldehydes are synthesized via nucleophilic substitution on halogenated precursors, followed by oxidation of the resulting alcohol to the aldehyde. Reaction optimization should focus on temperature control (e.g., −78°C for cryogenic stability of intermediates) and stoichiometric ratios of trifluoromethylating agents like Ruppert-Prakash reagent (TMSCF₃) . Characterization via NMR (¹⁹F and ¹H) and GC-MS is critical to confirm purity and structural integrity.

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging high-resolution data to confirm bond angles and trifluoromethyl group orientations .

- Mass spectrometry : High-resolution ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Vibrational spectroscopy : Compare experimental IR/Raman spectra with computational predictions (DFT/B3LYP) for C=O and C-F stretching modes .

Q. What safety protocols are critical when handling fluorinated aldehydes like this compound?

- Methodological Answer : Follow OSHA and EPA guidelines for fluorinated organics:

- Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation or dermal exposure.

- Store in airtight containers under inert gas (argon) to prevent oxidation.

- Dispose of waste via neutralization with aqueous bicarbonate, followed by incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for trifluoromethyl-containing compounds?

- Methodological Answer : Discrepancies in electron density maps (e.g., disordered CF₃ groups) require advanced refinement strategies:

- Apply TWINABS in SHELXL to handle twinned crystals.

- Use ISOR restraints to model thermal motion anisotropy in fluorine atoms.

- Validate with R-factor convergence (<5%) and Hirshfeld surface analysis to ensure model accuracy .

Q. What strategies are effective for studying the compound’s reactivity in enzyme-catalyzed or organocatalytic reactions?

- Methodological Answer :

- Kinetic studies : Monitor aldehyde oxidation or nucleophilic addition using stopped-flow UV-Vis spectroscopy. For example, track NAD⁺-dependent dehydrogenase activity with fluorinated substrates.

- Computational modeling : Use Gaussian or ORCA to simulate transition states (e.g., aldol reactions) and identify steric/electronic effects from CF₃ groups .

- Isotopic labeling : Introduce ¹⁸O or deuterium at the aldehyde group to trace reaction pathways via LC-MS .

Q. How does the electronic effect of bis(trifluoromethyl) groups influence binding affinity in medicinal chemistry applications?

- Methodological Answer :

- Perform SAR studies : Compare IC₅₀ values of derivatives in target assays (e.g., kinase inhibition). For instance, replace CF₃ with CH₃ or Cl to assess hydrophobicity/electron-withdrawing effects.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., G-protein-coupled receptors). The CF₃ groups may enhance π-π stacking or halogen bonding .

- Thermodynamic profiling : ITC (isothermal titration calorimetry) quantifies enthalpy/entropy contributions to binding .

Q. What analytical methods are suitable for detecting trace impurities in fluorinated aldehyde derivatives?

- Methodological Answer :

- HPLC-DAD/FLD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate aldehydes from byproducts (e.g., carboxylic acids).

- NMR spiking : Add authentic standards (e.g., 4-fluorobenzaldehyde) to identify impurity peaks.

- ICP-MS : Quantify residual metal catalysts (e.g., Pd) to <1 ppm .

Data-Driven Research Questions

Q. How can researchers leverage computational databases to predict physicochemical properties of this compound?

- Methodological Answer :

- PubChem/NIST Chemistry WebBook : Retrieve experimental/logP, boiling points, and solubility data for analogous fluorinated aldehydes.

- COSMO-RS : Predict partition coefficients and vapor pressure using quantum-chemical solvation models.

- ChEMBL : Mine bioactivity data for structure-activity trends in related compounds .

Q. What statistical approaches are recommended for analyzing contradictory bioassay results involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.